1-Dodecene-1-sulfonic acid

Description

Significance of Alkenyl Sulfonic Acids in Contemporary Chemical Research

Alkenyl sulfonic acids, and their corresponding salts, are a class of anionic surfactants that play a crucial role in numerous industrial and commercial applications. Their importance stems from their excellent foaming and cleaning capabilities, even in hard water, making them valuable components in detergents, shampoos, and other cleaning products. wikipedia.orgcir-safety.org The presence of the double bond in the alkyl chain offers a site for further chemical modification, allowing for the synthesis of novel surfactants with tailored properties. Research into alkenyl sulfonic acids, including 1-dodecene-1-sulfonic acid, is driven by the demand for biodegradable and effective surfactants with a favorable environmental profile. nih.gov

Historical Context of Sulfonic Acid Chemistry Relevant to Long-Chain Alkenes

The development of sulfonic acid chemistry for long-chain alkenes is rooted in the broader history of synthetic detergent production. Early advancements in the 20th century focused on alkylbenzene sulfonates. However, environmental concerns associated with the poor biodegradability of branched alkyl chains led to a shift towards linear alkylbenzene sulfonates (LAS) in the 1960s.

Subsequently, research into alternative feedstocks led to the exploration of alpha-olefins. The sulfonation of these long-chain alkenes, such as 1-dodecene (B91753), using agents like sulfur trioxide, emerged as a key process. cir-safety.org This method produces a mixture of alkene sulfonates and hydroxyalkane sulfonates upon neutralization, which are the primary components of commercial AOS products. cir-safety.org Over the years, significant research has been dedicated to optimizing the sulfonation process to improve yield, purity, and the performance characteristics of the final surfactant products.

Scope and Research Trajectories of this compound Studies

Current research on this compound and related alpha-olefin sulfonates is multifaceted. Key areas of investigation include:

Synthesis Optimization: Researchers continue to explore methods to control the isomeric distribution and purity of this compound during synthesis. This includes fine-tuning reaction conditions and exploring novel catalytic systems to enhance the selectivity of the sulfonation reaction.

Performance in Formulations: Studies are actively comparing the performance of C12 alpha-olefin sulfonates with other chain lengths and with other classes of surfactants. These investigations focus on properties like critical micelle concentration, surface tension reduction, and foaming ability in various formulations. researchgate.net

Novel Applications: Beyond traditional cleaning products, research is exploring the use of this compound in more specialized areas. One such application is in emulsion polymerization, where it can act as an effective emulsifier. cir-safety.org Another area of interest is in enhanced oil recovery, where its surfactant properties can aid in the displacement of crude oil from reservoirs.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for understanding its behavior and applicability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₃S | vulcanchem.com |

| Molecular Weight | 248.38 g/mol | vulcanchem.com |

| IUPAC Name | dodec-1-ene-1-sulfonic acid | vulcanchem.com |

| CAS Number | 89560-82-7 | vulcanchem.com |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the sulfonation of 1-dodecene.

The reaction is typically carried out in a falling film reactor where gaseous sulfur trioxide (SO₃), diluted with dry air, is brought into contact with liquid 1-dodecene. This initial reaction yields a mixture of products, including the desired alkene sulfonic acid and intermediate sultones.

This acidic mixture is then subjected to neutralization and hydrolysis with an aqueous base, typically sodium hydroxide (B78521) (NaOH). This step converts the sultones to hydroxyalkane sulfonates and neutralizes the sulfonic acid to its salt form, resulting in a mixture of sodium dodecene sulfonate and sodium hydroxydodecane sulfonate. cir-safety.org

Research Findings on Sulfonation of 1-Dodecene

Research into the sulfonation of 1-dodecene has focused on understanding the reaction mechanism and optimizing the process to favor the formation of the desired alkenyl sulfonic acid. The reaction proceeds through an electrophilic addition of sulfur trioxide to the double bond of the 1-dodecene. The initial product is a highly reactive zwitterionic intermediate which can rearrange to form various isomers of sultones or eliminate a proton to form the alkene sulfonic acid. The ratio of these products is highly dependent on the reaction conditions, including temperature, residence time, and the molar ratio of reactants.

| Product Type | Typical Percentage in Product Mixture |

| Alkene Sulfonates | 60-65% |

| Hydroxyalkane Sulfonates | 35-40% |

| (Data reflects the general composition of alpha-olefin sulfonates after hydrolysis) cir-safety.org |

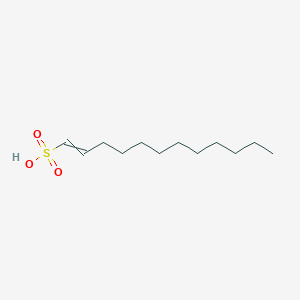

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

30965-85-6 |

|---|---|

Molecular Formula |

C12H23NaO3S |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

sodium;(E)-dodec-1-ene-1-sulfonate |

InChI |

InChI=1S/C12H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h11-12H,2-10H2,1H3,(H,13,14,15);/q;+1/p-1/b12-11+; |

InChI Key |

PDAVKVAAXOOLCM-CALJPSDSSA-M |

SMILES |

CCCCCCCCCCC=CS(=O)(=O)O |

Isomeric SMILES |

CCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |

Other CAS No. |

89560-82-7 30965-85-6 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dodecene 1 Sulfonic Acid and Its Derivatives

Direct Sulfonation and Addition Reactions of 1-Dodecene (B91753)

The synthesis of sulfonic acids from alkenes like 1-dodecene is primarily achieved through direct sulfonation or via radical-mediated addition reactions. These methods, while established, are the subject of ongoing research to improve their efficiency and selectivity.

The direct sulfonation of alpha-olefins such as 1-dodecene is typically carried out using sulfur trioxide (SO₃), often diluted with an inert gas like air. google.com This electrophilic addition reaction is complex and proceeds through several intermediates. mdpi.com The initial reaction between SO₃ and the alkene forms an unstable β-sultone. mdpi.com This intermediate can then isomerize to yield various products, including the desired alkene sulfonic acid, as well as cyclic by-products like γ-sultones and δ-sultones. google.commdpi.com

The reaction is highly exothermic, and temperature control is crucial. mdpi.com Temperatures are generally kept low, for instance between 10°C and 40°C, to manage the reaction's energy and maintain the liquidity of the reaction mixture, as higher molecular weight products can precipitate. google.comresearchgate.net Following the sulfonation step, the resulting acidic mixture containing sultones and alkene sulfonic acids is typically aged and then subjected to hydrolysis and neutralization, often with a strong base, to convert the sultones into hydroxyalkanesulfonates. google.com

An alternative pathway to direct sulfonation involves radical-initiated addition reactions. One established method is the addition of bisulfite ions to the olefinic double bond in the presence of a reaction-initiating agent. google.com These initiators can include molecular oxygen or other inorganic oxidizing compounds, which facilitate the formation of a sulfonate radical that adds to the 1-dodecene. google.com This process is designed to produce primary alkyl sulfonates, where the sulfonic acid group is attached to the terminal carbon atom. google.com

More recent advancements have explored visible-light-induced radical reactions. rsc.orgrsc.org These methods can proceed without photosensitizers or strong oxidants, using ambient air as the oxidant. rsc.orgrsc.org In these systems, sulfonyl radicals are generated and add to the alkene, leading to functionalized sulfonyl compounds. rsc.org For instance, a visible-light-mediated approach allows for the direct oxysulfonylation of alkenes with sulfonic acids to construct β-keto sulfones. rsc.orgrsc.org

Optimizing reaction parameters is critical for maximizing the yield of the desired sulfonic acid and enhancing selectivity. In the gas-liquid sulfonation of 1-dodecene with gaseous SO₃ in a microreactor, several key parameters have been systematically investigated. mdpi.com

Key operational parameters and their effects include:

Reaction Temperature: Increasing the temperature from 30°C to 50°C was found to significantly enhance the active substance content, consistent with the Arrhenius equation where higher temperatures accelerate the reaction rate. mdpi.com

SO₃/α-Olefin Molar Ratio: While the stoichiometric ratio is 1:1, an excess of SO₃ is typically needed to achieve optimal conversion due to mass transfer limitations. Increasing the molar ratio from 1.0 to 1.2 significantly improved the active substance content. mdpi.com

Gas-Phase Flow Rate and SO₃ Concentration: These parameters are also crucial for controlling the reaction. mdpi.com

Using a multi-objective optimization approach, the following optimal conditions were identified for sulfonation in a microchannel reactor:

Table 1: Optimized Reaction Parameters for 1-Dodecene Sulfonation

| Parameter | Optimal Value |

|---|---|

| Gas Flow Rate | 226 mL/min |

| Temperature | 52 °C |

| SO₃/α-Olefin Molar Ratio | 1.27 |

| SO₃ Volume Fraction | 4% |

Data derived from a study on gas-liquid sulfonation in a cross-shaped microchannel. mdpi.com

Under these conditions, an active substance content of 83% was achieved while also reducing power consumption. mdpi.com Similarly, in palladium-catalyzed hydroxycarbonylation of 1-dodecene, parameters such as temperature and surfactant concentration were shown to significantly affect conversion and selectivity, with higher temperatures sometimes leading to increased isomerization of the starting alkene. acs.org

Green Chemistry Approaches in 1-Dodecene-1-sulfonic Acid Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of sulfonic acids. colab.ws

Significant progress has been made in developing greener synthetic routes that avoid harsh reagents and conditions. A notable example is the visible-light-induced direct oxysulfonylation of alkenes with sulfonic acids. rsc.orgrsc.org This method is particularly eco-friendly as it can operate at ambient temperature, under open-air conditions, and without the need for any photocatalyst or strong oxidant. rsc.orgrsc.org

Other green approaches include:

Use of Water as a Solvent: A method for synthesizing 1-dodecanethiol (B93513), a related sulfur compound, utilizes a polystyrene-supported sulfonic acid catalyst in water, making the process environmentally friendly and economically viable. chemicalbook.com

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfonic acid groups supported on porous carbon, offers a greener alternative to traditional liquid acid catalysts like hydrofluoric acid or AlCl₃. mdpi.comresearchgate.net These solid catalysts are less corrosive, easier to handle, and can often be recovered and reused. researchgate.netbohrium.com

Ionic Liquids: Acidic ionic liquids have been employed as eco-friendly solvents and catalysts for various organic reactions, offering advantages such as easy workup and catalyst recycling. academie-sciences.fr

A primary goal of green chemistry is to minimize the production of chemical waste. The visible-light-induced synthesis of β-keto sulfones from alkenes and sulfonic acids achieves this by proceeding smoothly without added photocatalysts or oxidants, which are common sources of waste. rsc.orgrsc.org The use of ambient air as the sole oxidant is a key feature of its eco-friendly profile. rsc.org

Preparation of Functionalized Sulfonic Acid Materials

The preparation of sulfonic acid materials often focuses on enhancing their utility in catalytic and other applications by incorporating them into larger, more stable structures. This includes hydrothermal methods to create sulfonate-assisted materials and the development of solid-supported catalysts.

Hydrothermal Synthesis Techniques for Sulfonate-Assisted Materials

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. In the context of sulfonic acids, this technique can be used to create complex inorganic-organic hybrid materials where the sulfonate acts as a template or modifier.

Anionic surfactants, such as sodium 1-dodecanesulfonate (a saturated derivative of this compound), have been successfully employed as assistants in the hydrothermal synthesis of semiconductor photocatalysts. aip.org In one study, a series of zinc cadmium sulfide (B99878) (CdxZn1-xS) solid solution photocatalysts were prepared using this method. The presence of the dodecanesulfonate surfactant was found to be an effective way to produce a highly active photocatalyst for hydrogen production under visible light. aip.org The optimal conditions for this synthesis were determined through orthogonal experiments, highlighting the influence of the surfactant concentration on the material's final properties. aip.org

Similarly, continuous hydrothermal flow synthesis (CHFS) has been used to produce S-functionalized carbon quantum dots from glucose and p-sulfonic acid calix researchgate.netarene. open.ac.uk This method demonstrates the integration of sulfonic acid groups into nanomaterials in an environmentally benign manner. open.ac.uk While not using this compound directly, this approach illustrates a robust technique for creating sulfonate-functionalized materials. open.ac.ukresearchgate.net A patent for a one-step hydrothermal carbonization process also describes the synthesis of carbon-based solid acid catalysts using various compounds containing sulfonic acid groups. google.com

| Material | Sulfonic Acid/Derivative Used | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| CdxZn1-xS Solid Solution | Sodium 1-Dodecanesulfonate (LAS) | Hydrothermal Synthesis | The surfactant-assisted method yields a highly active photocatalyst for visible-light-driven hydrogen production, with a maximum rate of 161.25 μmol/h. | aip.org |

| S-Functionalized Carbon Quantum Dots | p-Sulfonic acid calix researchgate.netarene | Continuous Hydrothermal Flow Synthesis (CHFS) | Demonstrates an environmentally friendly route to produce sulfonate-functionalized nanomaterials with applications in enhanced oil recovery. | open.ac.uk |

| Carbon-Based Solid Acid Catalyst | Various, including vinyl sulfonic acid, benzene (B151609) sulfonic acid | One-Step Hydrothermal Carbonization | A simple, green method to produce catalysts with high acid values (1-4 mmol/g) for various acid-catalyzed reactions. | google.com |

Solid-Supported Sulfonic Acid Catalysts

Immobilizing sulfonic acid groups on solid supports is a common strategy to create heterogeneous catalysts. These catalysts are easily separable from reaction mixtures, reducing waste and allowing for reuse. Common supports include silica (B1680970), carbon-based materials, and polymers.

Silica is a widely used support due to its high surface area, mechanical stability, and porous nature. Sulfonic acid groups can be grafted onto the silica surface, creating robust solid acid catalysts.

While direct studies on silica-supported this compound are limited, related research shows the utility of such catalysts in reactions involving long-chain olefins. For instance, silica-supported superacids have been shown to be highly effective for the alkylation of p-xylene (B151628) with 1-dodecene. psu.edu These supported catalysts demonstrate significantly higher conversion rates compared to their homogeneous counterparts, which is attributed to overcoming the immiscibility between the polar superacid and the non-polar 1-dodecene. psu.edu

Furthermore, silica-supported sulfonic acids, when coated with a hydrophobic ionic liquid, have shown remarkable selectivity in various organic reactions conducted in water. researchgate.net For example, this system catalyzed the cycloaddition of formaldehyde (B43269) to 1,2-dodecane oxide (an epoxide derivative of 1-dodecene) to produce the corresponding 1,3-dioxolane (B20135) derivative in 90% yield. researchgate.net This demonstrates the potential for designing highly selective catalytic systems for derivatives of 1-dodecene by modifying the microenvironment of the silica-supported acid. General methods for preparing silica-supported sulfonic acids involve refluxing amorphous silica with organosilane reagents, followed by oxidation to generate the sulfonic acid groups. researchgate.netd-nb.info

| Catalyst System | Reactant(s) | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Silica-Supported TFESA | p-xylene and 1-dodecene | Alkylation | Supported acid shows almost complete conversion, overcoming immiscibility issues of the homogeneous catalyst. | psu.edu |

| Silica-Supported Sulfonic Acid with Ionic Liquid Coating | 1,2-dodecane oxide and formaldehyde | Cycloaddition | The catalyst system enables high selectivity (90% yield) for the 1,3-dioxolane product in an aqueous medium. | researchgate.net |

Carbon materials, such as activated carbon or hydrothermally produced carbon spheres, can be functionalized with sulfonic acid groups to create strong solid acids. These materials are often low-cost and exhibit high thermal stability.

A notable application involves a magnetic carbon-based solid acid synthesized from chitosan, a magnetic core, and hydroxyethyl (B10761427) sulfonic acid. mdpi.com This catalyst demonstrated high activity for the hydrophobic alkylation reaction of 1-dodecene and benzene, a reaction that is typically difficult to activate with traditional carbon-based solid acids. mdpi.com The synthesis involves direct carbonization and sulfonation under mild hydrothermal conditions. mdpi.com

The general preparation of these catalysts often involves the sulfonation of a carbonaceous material. researchgate.netnih.govresearchgate.net This can be achieved by treating a carbon source (like starch or glucose) with a sulfonating agent such as concentrated sulfuric acid or oleum. researchgate.netgoogle.com The resulting materials possess a high density of -SO3H groups attached to polycyclic aromatic carbon sheets. researchgate.net

Polymer resins, such as polystyrene, serve as excellent supports for sulfonic acid catalysts. These resins offer flexibility and can be designed to function in various solvent systems, including water.

A key example is the use of a hydrophobic polystyrene-supported sulfonic acid catalyst for the synthesis of 1-dodecanethiol (a derivative of 1-dodecene). chemicalbook.com This method is highlighted as an efficient and environmentally friendly approach because it can be performed in pure water. chemicalbook.com The polymer support's hydrophobicity is crucial for its high catalytic activity in this aqueous system. chemicalbook.com

Polymeric stabilizers containing sulfonic acid groups are also used in emulsion polymerization processes. google.com While not a direct synthesis of a supported catalyst, this application shows the utility of sulfonic acid-functionalized polymers in controlling polymerization reactions involving olefins. google.com The synthesis of these resins typically involves the sulfonation of a pre-formed polymer or the polymerization of a sulfonate-containing monomer. researchgate.net For example, hyper-cross-linked porous poly(2-naphthol) has been functionalized with sulfonic acid via chlorosulfonic acid to create a solid acid catalyst. kpi.ua

Synthesis of Sulfonic Acid-Functionalized Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Functionalizing ILs with sulfonic acid groups creates Brønsted acidic ILs, which are non-volatile and often reusable, making them attractive green catalysts.

Research has shown that SO3H-functionalized ionic liquids are effective catalysts for reactions involving olefins. ionike.com For instance, they have been used for the addition of aliphatic acids to various olefins, including long-chain alkenes like pentene-1, with high efficiency. ionike.com This suggests their potential applicability for similar reactions with 1-dodecene. Molecular dynamics simulations have also been employed to understand the interfacial properties of benzene alkylation with 1-dodecene when catalyzed by immobilized chloroaluminate ionic liquids, providing insight into the reaction mechanism at a molecular level. researchgate.netacs.org

The synthesis of these functionalized ionic liquids can be achieved by several routes. One common method involves the reaction of an imidazole- or pyridine-based precursor with a sultone (e.g., 1,3-propane sultone or 1,4-butane sultone) to introduce the alkyl sulfonic acid chain. nih.govmdpi.com Another approach is to use anions like bisulfate (HSO4⁻) to impart Brønsted acidity. mdpi.commdpi.com

| Ionic Liquid Type | Reactant(s) | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| SO3H-functionalized ILs | Aliphatic acids and various olefins (e.g., pentene-1) | Esterification/Addition | Catalyst shows high efficiency and can be reused, with products easily separated by decantation. | ionike.com |

| Immobilized Chloroaluminate ILs | Benzene and 1-dodecene | Alkylation | Molecular dynamics simulations reveal that the grafted ILs promote the enrichment of benzene near the interface, influencing reaction efficiency. | researchgate.net |

| Sulfonic Acid Functionalized Imidazolium Salts | Oleic acid and ethanol | Esterification | ILs with lipophilic alkyl chains show the best performance due to increased solubility in the reaction mixture. | mdpi.com |

Reaction Mechanisms and Catalytic Applications

Acid Catalysis with 1-Dodecene-1-sulfonic Acid and Related Sulfonic Acids

Sulfonic acids are a class of strong organic acids that find application as catalysts in a variety of organic transformations. Their catalytic activity stems from their ability to act as potent Brønsted acids, initiating reactions through the protonation of substrates. In the context of reactions involving 1-dodecene (B91753), sulfonic acids play a crucial role in facilitating electrophilic additions to aromatic rings and in promoting carbonylation reactions.

Electrophilic Alkylation Reactions Involving 1-Dodecene

The alkylation of aromatic compounds with 1-dodecene is a commercially significant process, primarily for the production of linear alkylbenzenes (LABs), which are precursors to biodegradable detergents. nih.gov This reaction is a classic example of Friedel-Crafts alkylation, which is typically catalyzed by strong acids.

The general mechanism for the sulfonic acid-catalyzed alkylation of an aromatic ring with 1-dodecene begins with the protonation of the double bond of 1-dodecene by the sulfonic acid catalyst. This generates a secondary carbocation at the 2-position of the dodecyl chain. This carbocation is an electrophile that then attacks the electron-rich aromatic ring, forming a sigma complex (also known as an arenium ion). The reaction is completed by the deprotonation of the sigma complex, which regenerates the aromatic system and releases the proton back to the catalyst, thus completing the catalytic cycle. kaist.ac.kr

The alkylation of benzene (B151609) with 1-dodecene using various acid catalysts, including sulfonic acids, has been extensively studied. Methanesulfonic acid (MSA) has been shown to be an effective catalyst for this reaction. acs.org In a study using MSA, a 100% conversion of 1-dodecene was achieved with a high selectivity towards phenyldodecanes. acs.org The use of sulfonic acid-functionalized resins, such as Amberlyst 15, also serves as a heterogeneous catalyst for this reaction, offering advantages in terms of catalyst separation and reduced corrosion. kaist.ac.kr The proposed mechanism involves the formation of a carbocation from 1-dodecene on the sulfonic acid group, followed by the electrophilic attack on the benzene ring. kaist.ac.kr

| Catalyst | Temperature (°C) | Benzene:1-Dodecene Molar Ratio | 1-Dodecene Conversion (%) | Phenyldodecane Selectivity (%) | 2-Phenyldodecane (B3050589) Selectivity (%) |

| Methanesulfonic Acid | 83 | 8:1 | 100 | 98.84 | 26.65 |

Table 1: Alkylation of Benzene with 1-Dodecene using Methanesulfonic Acid. acs.org

The alkylation of other aromatic substrates, such as p-xylene (B151628), with 1-dodecene has also been investigated using superacid catalysts, including silica-supported tetrafluoroethanesulfonic acid (TFESA). These supported superacids demonstrate high conversion rates for the alkylation of p-xylene with 1-dodecene, with one study reporting nearly complete conversion after a short reaction time. researchgate.net The solid nature of the catalyst facilitates easy separation from the product mixture and allows for catalyst recycling. researchgate.net

The alkylation of benzene with 1-dodecene results in a mixture of phenyldodecane isomers, with the phenyl group attached at different positions along the dodecyl chain. The initial protonation of 1-dodecene primarily forms the 2-dodecyl carbocation, which is more stable than the primary carbocation that would be formed at the 1-position. This leads to the formation of 2-phenyldodecane as a major product.

However, the initial carbocation can undergo rearrangement via hydride shifts to form more stable internal carbocations at positions 3, 4, 5, and 6 of the dodecyl chain. These rearranged carbocations can then alkylate the aromatic ring, leading to the formation of a mixture of phenyldodecane isomers. The distribution of these isomers is influenced by the reaction conditions and the nature of the acid catalyst. nih.govkaist.ac.kr For instance, in the alkylation of benzene with 1-dodecene catalyzed by methanesulfonic acid, the selectivity for 2-phenyldodecane was found to be 26.65%, indicating that significant isomerization occurs. acs.org The isomer distribution is a critical factor as it affects the properties of the resulting alkylbenzene sulfonates.

Carbonylation Reactions of 1-Dodecene

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. The carbonylation of alkenes like 1-dodecene can lead to the formation of valuable products such as carboxylic acids and their esters.

The methoxycarbonylation and hydroxycarbonylation of 1-dodecene are typically catalyzed by palladium complexes, often in the presence of a strong acid co-catalyst. In these reactions, a sulfonic acid like methanesulfonic acid (MSA) can play a crucial role in the catalytic cycle. nih.govacs.org

In the palladium-catalyzed hydroxycarbonylation of 1-dodecene to produce tridecanoic acids, the reaction is often carried out in a biphasic system or in a microemulsion to facilitate catalyst recycling. nih.gov The catalytic system typically consists of a palladium precursor, a phosphine (B1218219) ligand, and a strong acid such as MSA. nih.govacs.org The reaction with 1-dodecene yields a mixture of linear and branched carboxylic acids. nih.gov The regioselectivity, or the ratio of linear to branched products, is an important aspect of this reaction. In one study on the palladium-catalyzed hydroxycarbonylation of 1-dodecene in a microemulsion system, the regioselectivity to the linear acid was found to be around 64%. nih.gov

The general mechanism for palladium-catalyzed alkoxy- and hydroxycarbonylation involves the formation of a palladium-hydride species, which then adds to the alkene (1-dodecene). This is followed by the insertion of carbon monoxide into the palladium-alkyl bond to form a palladium-acyl complex. Finally, alcoholysis or hydrolysis of this complex yields the ester or carboxylic acid product and regenerates the active palladium catalyst. The sulfonic acid promoter is believed to facilitate the formation of the active palladium-hydride species.

| Reaction | Catalyst System | Reaction Medium | 1-Dodecene Conversion (%) | Linear Product Selectivity (%) |

| Hydroxycarbonylation | Pd₂(allyl)₂Cl₂ / SulfoXantPhos / MSA | Microemulsion | Up to ~43 | ~64 (linear acid) |

Table 2: Palladium-Catalyzed Hydroxycarbonylation of 1-Dodecene. nih.gov

Influence of Catalytic Systems and Reaction Conditions on Performance

The performance of catalytic reactions involving 1-dodecene, such as hydroxycarbonylation and hydroformylation, is profoundly affected by the chosen catalytic system and reaction conditions. In the palladium-catalyzed hydroxycarbonylation of 1-dodecene, factors including temperature, catalyst concentration, and the properties of surfactants in microemulsion systems play a critical role. nih.govnih.gov

An increase in reaction temperature generally leads to a higher conversion of 1-dodecene. For instance, in a palladium-catalyzed system, raising the temperature from 65 °C to 80 °C increased the conversion from 8% to 30%. acs.org However, temperatures above a certain threshold (e.g., 105 °C) can diminish chemoselectivity by promoting the isomerization of 1-dodecene. nih.gov The concentration of the palladium catalyst also influences the reaction rate; a higher concentration typically increases the conversion rate without altering the regioselectivity. acs.org

In microemulsion systems, the concentration of the surfactant is a key parameter. Higher surfactant concentrations enlarge the interfacial area between the aqueous and organic phases, which enhances the reaction rate by increasing the local concentration of reactants at the interface. nih.govnih.gov For example, in one study, the yield of the linear acid product from 1-dodecene hydroxycarbonylation increased from 0.3% to 42.6% when the surfactant concentration was raised from 0.5% to 30%. nih.gov The choice of ligands, such as sulfonated phosphines like SulfoXantPhos (SX), is also crucial for catalyst performance and stability, particularly in biphasic systems. acs.orgacs.org

Table 1: Influence of Reaction Temperature on 1-Dodecene Hydroxycarbonylation

| Temperature (°C) | Initial Rate (mol/molPd/h) | Conversion (%) | Chemoselectivity (%) |

|---|---|---|---|

| 65 | 150 | 8 | ~100 |

| 80 | 350 | 30 | ~95 |

| 85 | 450 | 38 | 92 |

| 95 | 700 | 45 | 70 |

| 105 | 1100 | 50 | 51 |

Data derived from a study on palladium-catalyzed hydroxycarbonylation of 1-dodecene in a microemulsion system. acs.org

Regioselectivity of Linear and Branched Products in Carbonylation

The carbonylation of 1-dodecene, including processes like hydroxycarbonylation and hydroformylation, yields both linear (n) and branched (iso) products. The ratio of these products, known as regioselectivity, is a critical measure of a catalyst's effectiveness and is heavily influenced by the catalytic system. acs.orgunits.it

In palladium-catalyzed hydroxycarbonylation, the goal is often to maximize the formation of the linear tridecanoic acid. The catalyst system, particularly the ligands attached to the palladium center, dictates the regioselectivity. For example, using palladium with sulfonated ligands like SulfoXantPhos in the presence of an acid cocatalyst such as methanesulfonic acid (MSA) can steer the reaction towards the desired linear product. nih.govacs.org

While temperature has a significant effect on reaction rate and chemoselectivity, its impact on the linear-to-branched (l/b) ratio can be less pronounced within an optimal range. nih.gov However, factors that increase the rate of 1-dodecene isomerization, such as higher surfactant concentrations, can lead to a slight decrease in the l/b ratio. nih.govacs.org In rhodium-catalyzed hydroformylation, the choice of phosphine ligands is paramount for achieving high regioselectivity. Systems using rhodium with the water-soluble ligand SulfoXantPhos have demonstrated high selectivity (98:2) towards the desired linear aldehyde, n-tridecanal. researchgate.netacs.org

Table 2: Regioselectivity in the Carbonylation of 1-Dodecene

| Reaction | Catalyst System | Conditions | Product Ratio (Linear:Branched) | Source |

|---|---|---|---|---|

| Hydroxycarbonylation | Pd₂(allyl)₂Cl₂ / SX / MSA | 85 °C, 30 bar CO | 64:36 | acs.org |

| Hydroxycarbonylation | Pd₂(allyl)₂Cl₂ / SX / MSA | 95 °C, 30 bar CO | 63:37 | acs.org |

| Hydroformylation | Rh/SulfoXantPhos | 95 °C, 40 bar | 98:2 | researchgate.net |

| Hydroaminomethylation | RhCl(CO)(TPPTS)₂ / IrCl(CO)(TPPTS)₂ | 120 °C, 3 MPa | >99:1 | researchgate.net |

Isomerization and Oligomerization of 1-Dodecene

The isomerization of 1-dodecene from a terminal olefin to various internal olefins is a significant reaction, often occurring as a competing or preceding step in catalytic processes like hydroformylation and carbonylation. nih.govlsu.edu This double-bond migration can be catalyzed by solid acid catalysts, including those with sulfonic acid groups. lsu.edulsu.edu For instance, sulfonated poly(styrene-co-divinylbenzene) resins and silica-supported superacids have shown high activity in isomerizing 1-dodecene. lsu.edupsu.edu At 75°C, researchers have achieved a 76.6% conversion of 1-dodecene to its isomers using acid catalysts. lsu.edu

Oligomerization, the process of forming dimers, trimers, and higher molecular weight adducts, is another key reaction of 1-dodecene, particularly in the production of synthetic lubricant base stocks (polyalphaolefins or PAOs). psu.edugoogle.com This reaction is often catalyzed by Lewis acids like BF₃ with an alcohol promoter, but solid acid catalysts are also effective. google.com Silica-supported superacids, for example, can achieve over 95% conversion of 1-dodecene into its oligomers at elevated temperatures (120 °C). psu.edu The proximity and strength of acid sites on a catalyst can influence the balance between isomerization and oligomerization, with higher acid site density sometimes favoring oligomerization. lsu.edu

Hydrolysis Reactions Catalyzed by Polymeric Sulfonic Acids

Polymeric sulfonic acids, such as sulfonated polystyrene (e.g., Amberlyst resins), are effective and often reusable solid acid catalysts for hydrolysis reactions. researchgate.netacs.org These catalysts provide a high concentration of acidic protons within a polymer matrix. Their catalytic activity can significantly exceed that of simple mineral acids like hydrochloric acid, especially for hydrophobic substrates. researchgate.net

The enhanced activity is attributed to a high local concentration of the substrate within the polymer catalyst's domain, driven by hydrophobic interactions. researchgate.netkyoto-u.ac.jp For instance, when hydrolyzing longer alkyl esters like butyl acetate, the rate with a polymeric sulfonic acid can be more than ten times greater than with HCl. researchgate.net Similarly, esters containing amino groups can be hydrolyzed much faster with polystyrene-sulfonic acid due to favorable electrostatic interactions. researchgate.net These materials, sometimes prepared as silica-supported polymer brushes, offer high activity comparable to homogeneous catalysts like p-toluenesulfonic acid, with the added benefit of easy recovery and recycling. acs.org While direct hydrolysis of 1-dodecene is not a typical reaction, these catalysts are widely used for hydrolyzing derivatives like esters, which could be formed from 1-dodecene. acs.orgnih.gov

Esterification Catalysis with Sulfonated Solid Acids

Sulfonated solid acids are highly valued catalysts for esterification, the reaction between a carboxylic acid and an alcohol to form an ester. csic.esresearchgate.netaurak.ac.ae These heterogeneous catalysts, which include sulfonic acid-functionalized resins (like Amberlyst-16) and sulfonic groups supported on inorganic materials like silica (B1680970), offer an environmentally benign alternative to traditional homogeneous acid catalysts such as sulfuric or methanesulfonic acid. csic.esresearchgate.net

They are particularly relevant for the esterification of long-chain fatty acids, which can be derived from olefins like 1-dodecene. csic.esaurak.ac.ae The solid nature of these catalysts simplifies product separation and allows for catalyst recycling. acs.orgresearchgate.net For example, the esterification of lauric acid (a C12 acid) with 2-ethyl hexanol has been successfully carried out with complete conversion using Amberlyst-16 as the catalyst. csic.es Similarly, sulfonic acid-functionalized mesoporous silica has demonstrated high activity and excellent recyclability in the esterification of lauric acid with ethanol. researchgate.net The reaction rate can be influenced by the chain length and branching of the reactants due to steric hindrance and diffusion limitations within the catalyst's pores. csic.esaurak.ac.ae

Role in Interfacial and Multiphase Catalysis

Microemulsion Systems in Catalytic Reactions of 1-Dodecene

Microemulsions provide a unique reaction environment for catalysis, enabling the combination of immiscible reactants, such as water-insoluble 1-dodecene and water-soluble catalysts. nih.govicm.edu.pl A microemulsion is a thermodynamically stable, transparent dispersion of oil and water, stabilized by a surfactant film at the oil-water interface. nih.gov This system creates an enormous interfacial area, which can dramatically enhance reaction rates by increasing the contact between reactants located in different phases. nih.govicm.edu.pl

The palladium-catalyzed hydroxycarbonylation and rhodium-catalyzed hydroformylation of 1-dodecene have been studied extensively in microemulsion systems. nih.govresearchgate.net In these setups, a surfactant, which can be a non-ionic type like Marlipal or an anionic surfactant like a dodecane (B42187) sulfonate, facilitates the reaction. nih.govaip.orgresearchgate.net Research indicates that the reaction performance is controlled less by the specific phase behavior (e.g., oil-in-water vs. water-in-oil) and more by the size of the interface and the local concentrations of the catalyst and substrates. nih.govnih.gov By using a microemulsion, high yields and selectivities can be achieved for long-chain olefins like 1-dodecene, overcoming the miscibility challenges that hinder traditional biphasic catalysis. icm.edu.plresearchgate.net

Influence of Oil-Water Interface on Reaction Performance

In biphasic catalytic systems, such as those involving aqueous and organic phases, the interface between the two immiscible liquids is the primary site of reaction. The performance of such reactions is profoundly influenced by the characteristics of this oil-water interface. For reactions involving long-chain olefins like 1-dodecene, surfactants play a critical role in managing the interfacial area and, consequently, the reaction rate and yield.

Research into the palladium-catalyzed hydroxycarbonylation of 1-dodecene in microemulsion systems demonstrates that the reaction's success is not strictly dependent on the specific phase behavior (e.g., oil-in-water or water-in-oil) but is critically controlled by the amount and type of surfactant present. nih.govacs.org The surfactant's primary role is to increase the interfacial area between the oil and water phases. nih.govacs.org This enlargement of the interface leads to higher local concentrations of reactants—such as water, carbon monoxide, and 1-dodecene—at the catalyst sites, which accelerates the reaction rate. acs.orgacs.org

Studies have shown a direct correlation between surfactant concentration and reaction yield. nih.gov Below a certain critical concentration (e.g., 3%), surfactant monomers are simply dissolved, and the reaction proceeds slowly. acs.orgacs.org However, once this threshold is surpassed, a significant increase in the interfacial area leads to a sharp rise in reaction rates. acs.orgacs.org For instance, in the hydroxycarbonylation of 1-dodecene, increasing the surfactant concentration from 0.5% to 30% can increase the yield of the desired linear acid from 0.3% to 42.6% after 20 hours. nih.gov This highlights that providing a sufficient interfacial area is a key factor for achieving high performance in these systems. nih.gov The type of surfactant also matters, as its hydrophilicity can influence the local concentration of substrates at the interface, thereby affecting the reaction rate. nih.gov

Table 1: Effect of Surfactant Concentration on the Hydroxycarbonylation of 1-Dodecene

| Surfactant Concentration (γ) | Yield of Linear Acid after 20h (%) | Reference |

|---|---|---|

| 0.5% | 0.3 | nih.gov |

| 3.0% | Data Not Specified, but noted as threshold for significant rate increase | acs.orgacs.org |

| 30.0% | 42.6 | nih.gov |

Surfactant-Assisted Catalytic Processes

Surfactants bearing sulfonic acid groups, or their salts, can act as direct participants in catalytic processes beyond simply modifying the interface. They can function as surfactant-catalysts, influencing the formation and properties of the final products.

A notable example is the use of 1-dodecanesulfonic acid sodium salt (a saturated analogue of this compound) as an anionic surfactant in the hydrothermal synthesis of zinc cadmium sulfide (B99878) (CdxZn1−xS) solid solution photocatalysts. aip.orgresearchgate.net In this process, the surfactant plays a crucial role in the effective synthesis of a highly active photocatalyst for hydrogen production from water under visible light. aip.orgresearchgate.net The presence of the sulfonic acid-based surfactant facilitates the formation of the CdxZn1−xS solid solution with desirable properties that are superior to those of materials prepared by conventional coprecipitation methods. aip.orgresearchgate.net Research has identified optimal parameters for this surfactant-assisted synthesis to maximize the photocatalytic hydrogen production rate. aip.orgresearchgate.net

Table 2: Optimal Parameters for Surfactant-Assisted Synthesis of CdxZn1−xS Photocatalyst

| Parameter | Optimal Value | Reference |

|---|---|---|

| Cd:Zn Molar Ratio | 0.9:0.1 | aip.orgresearchgate.net |

| Temperature | 160 °C | aip.orgresearchgate.net |

| Hydrothermal Time | 48 Hours | aip.orgresearchgate.net |

| Surfactant Concentration | 1.7 mmol/L | aip.orgresearchgate.net |

| Max. H₂ Production Rate | 161.25 μmol/h | aip.orgresearchgate.net |

Catalyst Design, Regeneration, and Reusability

Development of Recoverable and Reusable Sulfonic Acid Catalysts

A primary driver in modern catalysis is the development of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving process economics. rsc.org Sulfonic acid groups have been successfully immobilized on a variety of solid supports to create such recoverable catalysts. nih.gov Common strategies involve tethering the functional group to inorganic oxides like silica, or to organic polymers and carbon materials. nih.govuq.edu.au

Examples of these robust catalysts include:

Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H): These are synthesized by co-condensing silica precursors with thiol-containing organosilanes, followed by oxidation of the thiol groups to sulfonic acid. acs.org The resulting material has a high surface area and accessible acid sites. uq.edu.au

Polymer-supported sulfonic acids: Sulfonic acid groups can be grafted onto various polymer backbones. A novel example is a catalyst made from polypropylene (B1209903) fibers functionalized with chlorosulfonic acid (PPCSAF), which serves as an efficient and easily handled catalyst. rsc.org Hyper-cross-linked polymers have also been sulfonated to create catalysts (sHCPs) with high stability. researchgate.net

Sulfonated Carbon Materials: Ordered mesoporous carbons can be functionalized with sulfonic acid groups to create stable solid acid catalysts that perform well in reactions like esterification. uq.edu.au

These solid catalysts combine the high activity of homogeneous acid catalysts with the practical advantages of heterogeneous systems, namely the ease of separation from the reaction mixture and the potential for multiple reuse cycles. rsc.orgnih.gov

Factors Influencing Catalyst Stability and Deactivation

Despite their advantages, solid sulfonic acid catalysts are susceptible to deactivation, which can limit their operational lifetime. The primary mechanisms of deactivation are leaching of the active sites and fouling of the catalyst surface.

Leaching: This involves the loss of sulfonic acid groups from the solid support into the reaction medium. osti.gov This is a particular concern in hydrothermal conditions or when polar solvents like water are present, as water can promote the hydrolysis of the bonds tethering the acid group to the support. osti.govresearchgate.net The stability against leaching can be improved by catalyst design; for instance, arenesulfonic acid groups have shown greater stability than propylsulfonic groups due to the more robust linkage to the support. mdpi.com

Fouling: This occurs when the catalyst surface is blocked by the deposition of carbonaceous materials, such as polymers or heavy byproducts (often called humins), which are formed during the reaction. osti.gov In some cases, fouling has been identified as a more significant cause of deactivation than leaching. osti.gov The choice of solvent can play a major role; polar aprotic solvents like DMSO can minimize fouling by preventing reaction products from adhering to the catalyst surface. osti.gov

Chemical Reaction: The active sites can also be deactivated through chemical reactions with the reactants or products. In esterification reactions using an alcohol, for example, the sulfonic acid groups can react with the alcohol to form sulfonate esters, rendering the acid site inactive. rsc.org This type of deactivation can sometimes be reversed by treating the catalyst under acidic conditions to hydrolyze the ester. rsc.org

Methodologies for Catalyst Recycling and Recovery

The key advantage of heterogeneous sulfonic acid catalysts is their straightforward recovery from the reaction mixture, which enables their reuse over multiple cycles. The choice of recovery method depends on the physical properties of the catalyst.

Filtration and Centrifugation: For solid catalysts in a liquid reaction medium, the most common laboratory-scale recovery methods are simple filtration or centrifugation. encyclopedia.pubbeilstein-journals.org After the reaction is complete, the solid catalyst is separated, washed with an appropriate solvent to remove any adsorbed products or impurities, and dried before being used in a subsequent reaction cycle. acs.orgbeilstein-journals.org

Magnetic Separation: An increasingly popular method involves immobilizing the catalytic groups on magnetic nanoparticles (e.g., Fe₃O₄). encyclopedia.pub This allows the catalyst to be quickly and efficiently separated from the reaction mixture by applying an external magnetic field, which is a particularly "green" method of recovery. encyclopedia.pub

The reusability of these catalysts is a key measure of their practical utility. Many supported sulfonic acid catalysts have demonstrated excellent recyclability with only a minor loss of activity over several runs. acs.orgscielo.br

Table 3: Reusability of Various Supported Sulfonic Acid Catalysts

| Catalyst Type | Reaction | Number of Cycles | Final Activity (Yield/Conversion) | Reference |

|---|---|---|---|---|

| Sulfonated Hyper-Cross-Linked Polymer (sHCP) | Esterification | 4 | No significant deactivation reported | researchgate.net |

| Polystyrene-based superacidic sulfonic acid | Esterification | 10 | Consistently high activity reported | rsc.org |

| Silica-supported sulfonic acid | Esterification | 6 | Activity fully preserved | beilstein-journals.org |

| Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) | Friedel–Crafts Alkylation | 8 | ~90% of initial yield (78% from 87%) | acs.org |

| 1,3-disulfonic acid benzimidazolium chloride (ionic liquid) | Biginelli condensation | 5 | ~95% of initial yield (90% from 95%) | scielo.br |

Based on a comprehensive review of available scientific literature, there is currently a lack of specific research data directly linking the chemical compound “this compound” to the advanced material science and engineering applications outlined in your request. Searches for the integration of this particular sulfonic acid into functionalized mesoporous materials, covalent organic frameworks, and magnetic sulfonated silica microspheres, as well as its specific roles in advanced electrochemical systems like electrolytes and electropolymerization, did not yield dedicated research findings.

The existing literature primarily identifies "this compound" and its salts as surfactants. While the broader class of sulfonic acids and their derivatives are indeed pivotal in the development of the advanced materials you've listed, the specific contributions and detailed research findings for "this compound" in these highly specialized contexts are not documented in accessible scholarly or industrial sources.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound.” To fulfill your request, it would be necessary to either broaden the scope to include more widely studied long-chain alkene sulfonic acids or to investigate different application areas where "this compound" is more prominently featured.

Advanced Materials Science and Engineering Applications

Surfactant and Detergent Technologies

The sulfonation of 1-dodecene (B91753) yields alpha-olefin sulfonates (AOS), a class of anionic surfactants that are integral to modern detergent and cleaning technologies. These surfactants possess a characteristic molecular structure with a hydrophobic tail derived from the dodecene chain and a hydrophilic sulfonate head group. This amphiphilic nature allows them to effectively reduce surface tension at interfaces, making them valuable as detergents, emulsifiers, and wetting agents. fscichem.com The production process typically involves the sulfonation of 1-dodecene, which results in a mixture of alkene sulfonates and hydroxyalkane sulfonates. cleaninginstitute.org These C12-based sulfonates are recognized for their strong cleaning power, high foaming capability, and excellent biodegradability. atamanchemicals.com

Sulfonate derivatives of 1-dodecene are prominent anionic surfactants utilized in a wide array of consumer and industrial cleaning products. Their effectiveness stems from their ability to lower the surface tension of water, emulsify oils and grease, and suspend particulate matter. Alpha olefin sulfonates derived from C14-16 feedstocks, which include derivatives from 1-dodecene, are noted for their excellent detergency, high foaming action, and good compatibility with other surfactant types. atamanchemicals.com They are key ingredients in liquid hand soaps, shampoos, bubble baths, and both light-duty and heavy-duty laundry detergents. cleaninginstitute.orgatamanchemicals.com

A significant advantage of these sulfonates is their superior performance in hard water and at lower temperatures compared to more traditional surfactants like linear alkylbenzene sulfonates (LAS). atamanchemicals.com Research has demonstrated that detergents formulated with alpha olefin sulfonates show better cleaning power than LAS at room temperature (10-40°C). atamanchemicals.com

The performance of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles, and the surface tension at that concentration (γCMC). A lower CMC indicates a more efficient surfactant. For instance, a nonylphenol-substituted dodecyl sulfonate (C-12-NPAS) synthesized from 1-dodecene exhibited superior surface properties when compared to traditional surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) and sodium dodecyl sulfate (B86663) (SDS). epa.gov

Interactive Table: Surfactant Properties of 1-Dodecene Derivatives

| Compound Name | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) | Key Application Areas |

| Nonylphenol-substituted dodecyl sulfonate (C-12-NPAS) | 0.22 | 29.4 | Enhanced Oil Recovery (EOR) systems |

| Sodium 1-Dodecanesulfonate | Not specified; CMC identified | Varies with pH | Flotation baths |

This table summarizes key surfactant properties for derivatives of 1-dodecene based on available research data. epa.govresearchgate.net

The applications for these sulfonate derivatives are extensive. They are used as emulsifiers in emulsion polymerization, as foam boosters in personal care products like shampoos, and as the primary cleaning agent in various detergents. cpchem.comaps.org The resulting sodium salts, such as sodium 1-dodecenesulfonate, are water-soluble and effective in formulations designed for household and industrial cleaning. echemi.com

Beyond their primary role in detergents, sulfonic acid derivatives of 1-dodecene serve as critical additives in a range of specialized industrial formulations, enhancing the performance and stability of various products.

In the lubricant industry , 1-dodecene is a key precursor for producing additives that improve lubricant performance. fscichem.comlookchem.com One significant application involves the reaction of 1-dodecene with maleic anhydride (B1165640) to produce alkenyl succinic anhydrides. cpchem.com These compounds are widely used as ashless dispersants in lubricating oils and automatic transmission fluids. cpchem.comgoogle.com They help to keep oil-insoluble oxidation products suspended in the oil, preventing their deposition on engine parts and ensuring efficient operation. google.com Furthermore, alkenyl succinic anhydrides derived from 1-dodecene can act as pour-point depressants in both lubricating and crude oils. cpchem.com Polyalphaolefins (PAOs), synthesized through the oligomerization of alpha-olefins like 1-dodecene, are used as high-performance synthetic base fluids in automotive and industrial lubricants to improve thermal stability. cpchem.comgoogle.com

Another critical application is in corrosion inhibition . Sulfonic acids, including those derived from dodecene, can be reacted with polyamines to form polyamine sulfonic acid salts. google.com These salts have shown effectiveness as corrosion inhibitors in oilfield applications, protecting metal surfaces in pipelines from corrosive elements present in crude oil and brine. google.com The amphiphilic nature of dodecane-1-sulfonic acid and its compounds also makes them suitable for use as emulsifiers and stabilizers in fuel additives and paints. ontosight.ai

Interactive Table: Applications of 1-Dodecene Derivatives as Additives

| Derivative Type | Additive Function | Formulation/Industry | Research Finding/Benefit |

| Alkenyl Succinic Anhydride | Dispersant, Pour-Point Depressant | Lubricating Oils, Crude Oils | Prevents sludge deposition on engine parts; improves low-temperature flow. cpchem.comgoogle.com |

| Polyalphaolefin (PAO) | Synthetic Base Fluid | Engine Oils, Industrial Lubricants | Improves thermal stability and provides superior performance compared to mineral oil. cpchem.comgoogle.com |

| Sulfonic Acid Salts (e.g., Polyamine Salts) | Corrosion Inhibitor, Cleaner | Oilfield Chemicals | Provides high levels of corrosion protection (e.g., ~98%) for metal surfaces. google.com |

| Nonylphenol-substituted dodecyl sulfonate | Interfacial Tension Reducer | Enhanced Oil Recovery (EOR) | Can reduce interfacial tension to ultra-low levels (e.g., 2.79x10⁻³ mN/m) for improved oil displacement. epa.gov |

This table outlines the use of 1-dodecene derivatives as performance-enhancing additives in various specialized industrial products.

Furthermore, derivatives such as nonylphenol-substituted dodecyl sulfonate have been investigated for use in chemical enhanced oil recovery (EOR). epa.gov In these applications, the surfactant's ability to significantly lower the interfacial tension between oil and water helps to mobilize trapped oil from reservoir rock, thereby increasing recovery efficiency. epa.gov

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 1-dodecene-1-sulfonic acid, providing detailed information about its functional groups and the connectivity of its atoms.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the sulfonate group and the carbon-carbon double bond.

The sulfonate group (-SO₃H) exhibits strong and characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bond are prominent. In related sulfonated compounds such as dodecylbenzene (B1670861) sulfonate, these peaks are typically observed around 1180-1190 cm⁻¹ for the asymmetric stretch and 1040-1046 cm⁻¹ for the symmetric stretch. researchgate.net The S-O stretching band is also a key feature. researchgate.net

Additionally, the presence of the terminal double bond (C=C) in the 1-dodecene (B91753) backbone gives rise to characteristic peaks. The C=C stretching vibration is expected in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group (=C-H) typically appear above 3000 cm⁻¹, while the out-of-plane bending vibrations (wagging) of these C-H bonds produce strong absorptions in the 910-990 cm⁻¹ range. The long alkyl chain will also show characteristic C-H stretching and bending vibrations.

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonate (-SO₃H) | S=O Asymmetric Stretch | ~1180 - 1190 | Strong |

| Sulfonate (-SO₃H) | S=O Symmetric Stretch | ~1040 - 1046 | Strong |

| Alkene (C=C) | C=C Stretch | ~1640 - 1680 | Medium |

| Vinylic C-H (=C-H) | C-H Stretch | >3000 | Medium |

| Vinylic C-H (=C-H) | C-H Out-of-plane Bend | ~910 - 990 | Strong |

| Alkyl (C-H) | C-H Stretch | ~2850 - 2960 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound will show distinct signals for the protons in different chemical environments. The vinylic protons, those directly attached to the double bond, are expected to resonate in the downfield region, typically between 4.5 and 6.5 ppm. libretexts.org The allylic protons, which are on the carbon atom adjacent to the double bond, will also be deshielded and are expected to appear in the range of 1.6 to 2.2 ppm. libretexts.org The presence of the electron-withdrawing sulfonate group will further influence the chemical shifts of nearby protons, causing them to shift further downfield. The protons of the long alkyl chain will give rise to a complex set of signals in the upfield region, generally between 0.8 and 1.6 ppm.

¹³C NMR: The ¹³C NMR spectrum will complement the ¹H NMR data. The carbons of the double bond will appear in the downfield region, typically between 100 and 150 ppm. The carbon atom directly attached to the sulfonate group will also be significantly deshielded. The carbons of the aliphatic chain will resonate in the upfield region of the spectrum.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic Protons/Carbons | 4.5 - 6.5 | 100 - 150 |

| Allylic Protons/Carbons | 1.6 - 2.2 | ~20 - 40 |

| Alkyl Protons/Carbons | 0.8 - 1.6 | ~14 - 35 |

| Carbon attached to -SO₃H | - | Downfield shifted |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For a non-volatile and polar compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly suitable.

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would induce fragmentation, providing structural insights. Common fragmentation pathways for alkyl sulfonates include the loss of SO₂ (64 Da) and HSO₃⁻ (81 Da). uab.edu The fragmentation of the dodecene chain would likely proceed through characteristic cleavages of the alkyl chain, often resulting in a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org

Table 3: Expected Key Ions in the Mass Spectrum of this compound (Negative ESI-MS)

| Ion | Description | Expected m/z |

|---|---|---|

| [M-H]⁻ | Deprotonated molecule | Calculated for C₁₂H₂₃O₃S⁻ |

| [M-H-SO₂]⁻ | Loss of sulfur dioxide | [M-H]⁻ - 64 |

| [M-H-HSO₃]⁻ | Loss of the sulfonate group | [M-H]⁻ - 81 |

| Alkyl chain fragments | Cleavage along the dodecene chain | Series of peaks separated by 14 Da |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, isomers, and other components, as well as for its quantification.

Ion chromatography is a powerful technique for the separation and quantification of ionic species, making it well-suited for the analysis of sulfonic acids in aqueous environments. The separation is typically achieved using an anion-exchange column. The mobile phase is an aqueous buffer, and its composition can be optimized to achieve the desired separation of different sulfonic acids and other anions present in the sample.

For the determination of long-chain alkyl sulfonates, a gradient elution may be employed to effectively separate compounds with different chain lengths. Detection is commonly performed using a conductivity detector, which measures the change in the electrical conductivity of the eluent as the analyte passes through. This method is highly sensitive and can be used for trace analysis of sulfonic acids in various water samples.

Due to the low volatility of sulfonic acids, direct analysis by gas chromatography (GC) is generally not feasible. Therefore, a derivatization step is required to convert the sulfonic acid into a more volatile and thermally stable derivative. Common derivatization methods include esterification to form methyl esters or conversion to sulfonyl chlorides. gcms.cz For instance, trimethylanilinium hydroxide (B78521) (TMAH) can be used for on-column methylation. gcms.cz

Once derivatized, the products can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The use of a mass spectrometer as a detector (GC-MS) allows for the identification of the separated components based on their mass spectra. This is particularly useful for analyzing the complex mixture of products that can be formed during the sulfonation of 1-dodecene, including various isomers of dodecenesulfonic acid and potential byproducts such as sultones.

High-Performance Liquid Chromatography (HPLC) in Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of components in a mixture. researchgate.net In the context of this compound, HPLC is employed to analyze the products of sulfonation reactions, ensuring the purity and quantifying the yield of the desired sulfonic acid. researchgate.net The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase within a column. researchgate.net

A specific method for the analysis of sulfonic acids, which is applicable to this compound, utilizes a specialized approach known as Bridge Ion Separation Technology (BIST™). sielc.com This technique allows for the separation of anionic compounds like sulfonic acids on a negatively-charged, cation-exchange column, which is a departure from conventional chromatographic methods. sielc.com The retention mechanism involves a multi-charged positive buffer in the mobile phase that acts as a "bridge," linking the negatively charged sulfonate analytes to the negatively charged column surface. sielc.com A high concentration of an organic solvent, such as acetonitrile (B52724) (MeCN), is used to minimize the solvation layer around the charged analytes, facilitating this interaction. sielc.com

Detection of the separated components is often achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes like sulfonic acids. sielc.com This detection method is also compatible with mass spectrometry (LC-MS) for further structural elucidation and confirmation. sielc.com

Below is a table summarizing a typical set of HPLC conditions for the analysis of long-chain sulfonic acids.

Table 1: HPLC Parameters for Sulfonic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | BIST™ A+, 2.1x100 mm, 3 µm, 100A | sielc.com |

| Mobile Phase | 90% Acetonitrile (MeCN) | sielc.com |

| Buffer | 5.0 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate, pH 4.0 | sielc.com |

| Detection | Evaporative Light Scattering Detector (ELSD), CAD, or Mass Spectrometry (MS) | sielc.com |

Advanced Characterization of Functionalized Materials

When this compound or similar sulfonic acids are used to functionalize materials to create solid acid catalysts, a suite of advanced characterization techniques is necessary to understand the properties that dictate their catalytic performance. mdpi.comnih.gov These properties primarily include the surface acidity and the porous structure of the material. acs.orgrsc.org

Techniques for Characterizing Solid Acid Catalysts (e.g., surface acidity, porosity)

Surface Acidity Characterization

The catalytic activity of sulfonated materials is directly related to the number, type (Brønsted vs. Lewis), and strength of the acid sites on their surface. nih.govrsc.org Several techniques are employed to quantify and qualify these acidic properties.

Amine Titration: This is a common method to determine the total acid amount and strength distribution. A solid acid sample is suspended in a non-aqueous solvent like acetonitrile, and then titrated with a basic solution, such as n-butylamine. researchgate.netdeu.edu.tr The endpoint can be detected potentiometrically or by using Hammett indicators, which change color at different acid strengths (pKa values). deu.edu.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy of Adsorbed Bases: This technique helps distinguish between Brønsted and Lewis acid sites. A probe molecule, typically pyridine (B92270), is adsorbed onto the catalyst surface. The FT-IR spectrum of the adsorbed pyridine shows distinct bands corresponding to pyridine interacting with Brønsted acid sites (pyridinium ion) and Lewis acid sites (coordinatively bonded pyridine). researchgate.netmdpi.com

Boehm Titration: This method quantifies the number of different types of acidic functional groups on a surface (e.g., sulfonic, carboxylic, and phenolic groups) by reacting the solid with bases of different strengths (e.g., sodium hydroxide, sodium carbonate, sodium bicarbonate). researchgate.netmdpi.com The amount of each base consumed corresponds to the quantity of acid sites with a pKa lower than that of the conjugate acid of the base used. mdpi.com

Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD): This technique is used to determine the total acidity and the distribution of acid site strengths. The catalyst is first saturated with ammonia gas, and then heated at a constant rate. The ammonia desorbs at different temperatures depending on the strength of the acid sites to which it was bound, and a detector measures the amount of desorbed ammonia.

Porosity Characterization

The porous structure of a solid catalyst is crucial as it affects the accessibility of reactant molecules to the active sites and the diffusion of products away from the surface. acs.orgatascientific.com.au

Nitrogen Adsorption-Desorption Isotherms (BET Analysis): This is the most common technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. acs.orgresearchgate.net The method involves measuring the amount of nitrogen gas adsorbed onto the catalyst surface at liquid nitrogen temperature (-196 °C) as a function of pressure. researchgate.net The Brunauer-Emmett-Teller (BET) equation is used to calculate the specific surface area. acs.org The shape of the isotherm and the hysteresis loop can provide information about the pore shape and size.

Mercury Porosimetry: This technique is used to measure the pore size distribution, total pore volume, and bulk and skeletal densities of a material. atascientific.com.au It involves intruding mercury into the pores of the material under controlled pressure. Since mercury does not wet most surfaces, external pressure is required to force it into the pores. The pressure required is inversely proportional to the pore diameter, allowing for the determination of the pore size distribution over a wide range. atascientific.com.au

The data obtained from these characterization techniques are essential for correlating the catalyst's structure and properties with its performance in chemical reactions. A summary of these techniques is presented below.

Table 2: Techniques for Solid Acid Catalyst Characterization

| Property | Technique | Information Obtained | Source |

|---|---|---|---|

| Surface Acidity | Amine Titration with indicators | Total acid amount and acid strength distribution | researchgate.netdeu.edu.tr |

| FT-IR of Adsorbed Pyridine | Distinguishes between Brønsted and Lewis acid sites | researchgate.netmdpi.com | |

| Boehm Titration | Quantifies different types of acidic functional groups | researchgate.netmdpi.com | |

| NH₃-TPD | Total acidity and acid strength distribution | formosapublisher.org | |

| Porosity | Nitrogen Adsorption-Desorption (BET) | Specific surface area, pore volume, pore size distribution | acs.orgresearchgate.net |

Theoretical and Computational Chemistry

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.org This approach is particularly valuable for understanding the behavior of surfactants like 1-dodecene-1-sulfonic acid at interfaces, such as the boundary between oil and water or air and water. diva-portal.org By simulating the interactions between the surfactant molecules and their surrounding environment, MD can reveal detailed information about the structure, dynamics, and thermodynamics of these complex systems. diva-portal.orgnih.gov

In studies of similar surfactants, such as dodecylbenzenesulfonate (DBS), MD simulations have been employed to examine the structure and properties of micelles. nih.gov These simulations, often using force fields like CHARMm with water models such as TIP3P, can predict key structural parameters. nih.gov Computational analyses derived from MD simulations include:

Radial Distribution Function (RDF): This function describes how the density of surrounding particles varies as a function of distance from a reference particle. It can reveal the arrangement of water molecules around the sulfonic acid headgroup or the packing of alkyl tails within a micelle. nih.gov

Probability Distribution Function (PDF): This analysis can indicate the likely location of different parts of the molecule within a system, for instance, showing that the hydrophobic dodecene tail is confined to the core of a micelle while the polar sulfonic acid group is exposed to water. nih.gov

Area per Headgroup: Simulations can calculate the average surface area occupied by each sulfonic acid headgroup at an interface, a critical parameter for understanding surfactant packing and efficiency. nih.gov

For this compound, MD simulations can model its aggregation behavior, its role in emulsion stability, and its interaction with surfaces, providing a molecular-level picture that complements experimental observations. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study chemical reactions, providing detailed information about transition states and reaction energy profiles. rsc.orgmdpi.com

For reactions involving sulfonic acids, DFT calculations can elucidate complex mechanisms. For example, in the esterification of a sulfonic acid with an alcohol, DFT studies performed at levels like B3LYP/aug-cc-pVTZ can evaluate alternative reaction pathways. rsc.orgresearchgate.net Research on analogous compounds has shown that such calculations can distinguish between different mechanisms, such as an SN1 pathway involving a sulfonylium cation intermediate or an SN2 pathway. rsc.org These studies compute the activation barriers for each step, identifying the rate-determining step of the reaction. mdpi.com

DFT is also used to study degradation pathways. In related sulfonated polymers, DFT calculations using functionals like M06-2X have been used to investigate the thermodynamics and barrier heights for reactions such as C–S bond cleavage initiated by radical species. nih.gov By modeling these pathways, researchers can predict the stability of the sulfonic acid group under various chemical conditions.

A hypothetical DFT study on the formation of this compound from the sulfonation of 1-dodecene (B91753) could model the step-by-step mechanism, calculate the energy of intermediates and transition states, and provide a theoretical basis for optimizing reaction conditions.

Computational Modeling of Catalyst-Substrate Interactions

Computational modeling is essential for understanding and designing catalysts for reactions involving alkenes like 1-dodecene. mdpi.com For instance, the alkylation of aromatics with 1-dodecene can be catalyzed by solid acids, including those with sulfonic acid functionalities. researchgate.netmdpi.com Computational methods can probe the interactions between the 1-dodecene substrate and the catalyst's active sites. mdpi.com

Key aspects of catalyst-substrate interactions that can be modeled include:

Adsorption Energy: Calculations can determine the strength with which 1-dodecene binds to the catalyst surface. High adsorption energy can indicate a strong interaction, which is often a prerequisite for catalysis. mdpi.com

Electronic Structure Analysis: Methods like Crystal Orbital Hamilton Population (COHP) analysis can be used to investigate the nature of the chemical bonds formed between the substrate and the catalyst. This analysis partitions the electronic density of states to reveal bonding and antibonding contributions, quantifying the bond strength. mdpi.com

Active Site Modeling: The specific environment of the catalytic active site—for example, a sulfonic acid group on a polymer or silica (B1680970) support—can be modeled in detail. mdpi.com This allows researchers to study how the local environment influences the substrate's reactivity. For instance, the hydrophobicity around a sulfonic acid site can be modeled to understand its effect on water-sensitive reactions. mdpi.com

Molecular dynamics simulations have also been used to study how reactants are distributed near a catalyst interface. In the context of benzene (B151609) alkylation with 1-dodecene, simulations showed that an immobilized ionic liquid catalyst could promote the enrichment of the aromatic reactant near the interface, influencing reaction outcomes. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of molecules, which aids in the interpretation of experimental data. mdpi.com While detailed experimental spectra for this compound are not widely published, its properties can be predicted using computational methods.

One such property is the Collision Cross Section (CCS), which is relevant to ion mobility-mass spectrometry. The CCS is a measure of the effective area of an ion in the gas phase. Computational tools can predict CCS values for different ionic adducts of a molecule. uni.lu These predictions can help in identifying the compound in complex mixtures.

Below is a table of predicted CCS values for various adducts of this compound, demonstrating the type of data generated through computational modeling. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 249.15190 | 159.7 |

| [M+Na]⁺ | 271.13384 | 165.0 |

| [M-H]⁻ | 247.13734 | 157.7 |

| [M+NH₄]⁺ | 266.17844 | 176.9 |

| [M+K]⁺ | 287.10778 | 161.0 |

| [M+H-H₂O]⁺ | 231.14188 | 154.3 |

| [M+HCOO]⁻ | 293.14282 | 174.3 |

| [M+CH₃COO]⁻ | 307.15847 | 189.4 |

| Data sourced from computational predictions. uni.lu |

Furthermore, DFT calculations are routinely used to predict other spectroscopic data, such as: